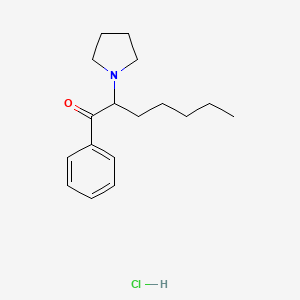
PV8(盐酸盐)
描述
PV8(盐酸盐),也称为α-吡咯烷基庚酰苯酮,是一种属于吡咯烷基苯酮类的合成卡西酮类药物。它是一种因其精神活性而引起关注的设计师药。 PV8(盐酸盐)在结构上与其他合成卡西酮类药物有关,例如α-吡咯烷基己酰苯酮和甲二氧基-PV8 .
科学研究应用
PV8(盐酸盐)具有多种科学研究应用,包括:
法医化学: PV8 用作法医毒理学中的参考物质,用于识别和量化生物样本中的合成卡西酮类药物。
药理学研究: 研究人员研究 PV8 的药代动力学和药效学,以了解其对人体的作用。
分析化学: PV8 用于开发和验证检测合成卡西酮类药物的分析方法。
作用机制
PV8(盐酸盐)通过与中枢神经系统相互作用发挥作用。它通过增加多巴胺和去甲肾上腺素等神经递质的释放而充当兴奋剂。这会导致警觉性提高、欣快感和能量水平提高。 PV8 的分子靶点包括多巴胺转运蛋白和去甲肾上腺素转运蛋白,这些转运蛋白参与这些神经递质的再摄取 .
生化分析
Biochemical Properties
PV8 (Hydrochloride) interacts with various enzymes, proteins, and other biomolecules. The metabolic pathways identified in vitro include hydroxylation, ketone reduction, carboxylation, N-dealkylation, iminium formation, dehydrogenation, N-oxidation, and carbonylation . The top three in vitro metabolic pathways were di-hydroxylation > ketone reduction > γ-lactam formation .
Cellular Effects
It is known that synthetic cathinones can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Like other synthetic cathinones, it is likely to exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
PV8 (Hydrochloride) exhibited a relatively short 28.8 min half-life, with an intrinsic 24.2 μL/min/mg microsomal clearance . This compound is predicted to be an intermediate clearance drug with an estimated human 22.7 mL/min/kg hepatic clearance .
Metabolic Pathways
PV8 (Hydrochloride) is involved in various metabolic pathways. The metabolic pathways identified in vitro include hydroxylation, ketone reduction, carboxylation, N-dealkylation, iminium formation, dehydrogenation, N-oxidation, and carbonylation .
准备方法
合成路线和反应条件
PV8(盐酸盐)可以通过多步合成,涉及庚酮与吡咯烷的反应。合成通常包括以下步骤:
中间体的形成: 庚酮在合适的催化剂存在下与吡咯烷反应形成中间化合物。
环化: 中间体进行环化形成吡咯烷基苯酮结构。
纯化: 使用重结晶或色谱等技术纯化粗产品以获得纯的 PV8(盐酸盐)。
工业生产方法
PV8(盐酸盐)的工业生产遵循类似的合成路线,但规模更大。反应条件针对更高的产率和纯度进行了优化。 该过程涉及使用工业级试剂和设备以确保质量和效率的一致性 .
化学反应分析
反应类型
PV8(盐酸盐)会发生各种化学反应,包括:
氧化: PV8 可以氧化形成相应的酮或羧酸。
还原: PV8 的还原会导致醇或胺的形成。
取代: PV8 可以发生取代反应,其中官能团被其他基团取代。
常用试剂和条件
氧化: 常见的氧化剂包括高锰酸钾和三氧化铬。
还原: 使用锂铝氢化物或硼氢化钠等还原剂。
取代: 取代反应通常涉及卤化剂或亲核试剂。
主要产物
从这些反应中形成的主要产物取决于所用试剂和特定条件。 例如,PV8 的氧化可以产生羧酸,而还原可以产生醇 .
相似化合物的比较
PV8(盐酸盐)与其他合成卡西酮类药物相似,例如:
α-吡咯烷基己酰苯酮(α-PHP): PV8 是 α-PHP 的高一级同系物,具有更长的碳链。
甲二氧基-PV8: 该化合物在苯环上连接了一个甲二氧基,这改变了它的药理特性。
α-吡咯烷基戊基硫代苯酮(α-PVT): PV8 和 α-PVT 具有相似的结构,但它们的效力和作用不同
属性
IUPAC Name |
1-phenyl-2-pyrrolidin-1-ylheptan-1-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO.ClH/c1-2-3-5-12-16(18-13-8-9-14-18)17(19)15-10-6-4-7-11-15;/h4,6-7,10-11,16H,2-3,5,8-9,12-14H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHQOZXALFDXFRH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C(=O)C1=CC=CC=C1)N2CCCC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801336959 | |
| Record name | 1-Phenyl-2-(1-pyrrolidinyl)-1-heptanone hydrochloride (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801336959 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13415-55-9 | |
| Record name | alpha-Pyrrolidinoheptaphenone hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013415559 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Phenyl-2-(1-pyrrolidinyl)-1-heptanone hydrochloride (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801336959 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ALPHA-PYRROLIDINOHEPTAPHENONE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WP3PRZ4IAZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


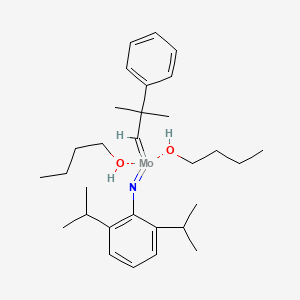
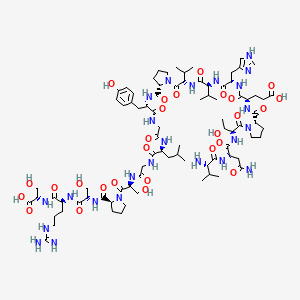

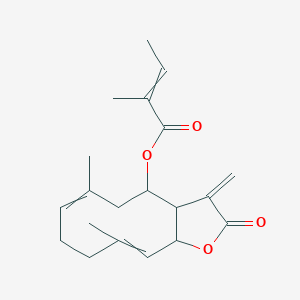
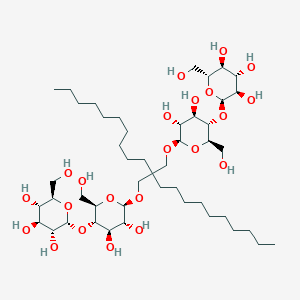
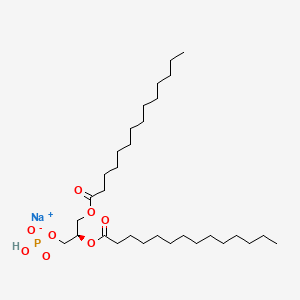
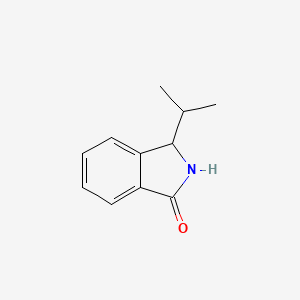
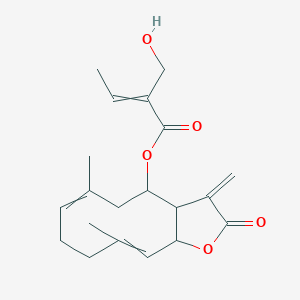
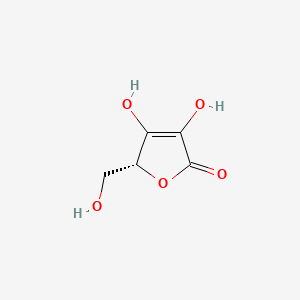
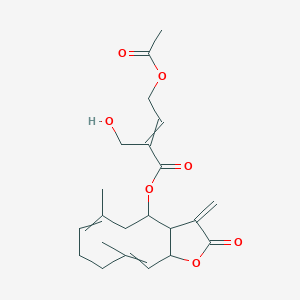
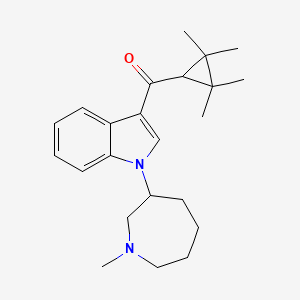
![methanesulfonic acid;4-methyl-N-[4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl]-3-[2-(1H-pyrazolo[3,4-b]pyridin-5-yl)ethynyl]benzamide](/img/structure/B591212.png)
